molecular formula C10H8ClFO3 B13595466 Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate CAS No. 1509477-61-5

Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate

Cat. No.: B13595466
CAS No.: 1509477-61-5
M. Wt: 230.62 g/mol
InChI Key: XOKZLAJZLGMSHI-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 5-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(5-chloro-2-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 3-(5-chloro-2-fluorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate
  • Methyl 3-(5-chloro-3-fluorophenyl)-3-oxopropanoate
  • Methyl 3-(5-chloro-2-bromophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This arrangement can significantly impact the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

1509477-61-5

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3

InChI Key

XOKZLAJZLGMSHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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